molecular formula C15H16ClNO2 B4804456 ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B4804456
M. Wt: 277.74 g/mol
InChI Key: YWKUHQWROJZBHT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a 3-chlorobenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery. Pyrrole derivatives are often found in many biologically active molecules, including pharmaceuticals. Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate can serve as a lead compound for developing new drugs targeting various diseases.

  • Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans . This suggests that this compound may also possess antimicrobial properties worth exploring.
  • Anticancer Potential : Compounds with pyrrole structures have been investigated for their anticancer activities. The ability to modify substituents on the pyrrole ring allows researchers to tailor compounds for enhanced efficacy against cancer cells .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its reactive ester functional group facilitates various chemical transformations:

  • Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions . For example, it can be transformed into various pyrrole-based derivatives by modifying the chlorobenzyl group or the ethyl ester.
  • Microwave-Assisted Synthesis : Recent advances have demonstrated the efficiency of microwave-assisted synthesis techniques for producing pyrrole derivatives, including this compound, which can significantly reduce reaction times and improve yields .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of pyrrole derivatives, compounds similar to this compound were synthesized and tested against various pathogens. The results indicated promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Case Study 2: Drug Development

Another study focused on synthesizing pyrrole derivatives for cancer treatment. Researchers modified the this compound structure to enhance its anticancer properties. The resulting compounds showed significant cytotoxicity against several cancer cell lines, indicating that further development could lead to effective anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(3-bromobenzyl)-2-methyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which may influence its chemical properties and interactions.

    Ethyl 4-(3-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and biological effects.

Biological Activity

Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H14ClN O2
  • Molecular Weight : Approximately 249.69 g/mol
  • Functional Groups : Pyrrole ring, carboxylate group, chlorobenzyl moiety

The presence of the 3-chlorobenzyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain pyrrole derivatives could reduce cell viability in lung adenocarcinoma (A549) models by inducing apoptosis and inhibiting cell proliferation .

CompoundCell LineViability (%)Reference
This compoundA54964%
Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylateA54978%

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been investigated. This compound has been screened against various pathogens, including multidrug-resistant strains. While specific data on this compound's antimicrobial efficacy is limited, related pyrrole compounds have shown moderate activity against Gram-positive bacteria, indicating potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The chlorobenzyl substitution is believed to enhance binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms. Studies suggest that modifications to the pyrrole ring can significantly alter the compound's efficacy and selectivity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : The initial step involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : Electrophilic substitution can introduce the chlorobenzyl group onto the pyrrole ring.
  • Esterification : The final step involves esterification to form the ethyl ester.

These synthetic pathways are crucial for optimizing yields and enhancing biological activity through structural modifications .

Case Studies and Research Findings

Several case studies have explored the biological activities of related pyrrole compounds:

  • Anticancer Studies : A study demonstrated that certain pyrroles with similar substituents significantly reduced A549 cell viability compared to controls, suggesting a potential therapeutic role in lung cancer treatment .
  • Antimicrobial Screening : Compounds structurally related to this compound were screened against resistant strains, revealing moderate effectiveness that warrants further exploration .

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-3-19-15(18)14-10(2)17-9-12(14)7-11-5-4-6-13(16)8-11/h4-6,8-9,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKUHQWROJZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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